Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-
CAS No.: 1152591-60-0
Cat. No.: VC16253603
Molecular Formula: C11H12F4N2O2
Molecular Weight: 280.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152591-60-0 |
|---|---|
| Molecular Formula | C11H12F4N2O2 |
| Molecular Weight | 280.22 g/mol |
| IUPAC Name | N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide |
| Standard InChI | InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18) |
| Standard InChI Key | PZCGSOHLNMXEQS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- is C₁₁H₁₂F₄N₂O₂, with a molecular weight of 280.22 g/mol . Its IUPAC name, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide, reflects the presence of:
-
A 4-aminophenyl group (aromatic ring with a primary amine at the para position).
-
An acetamide moiety linked to the aromatic amine.
-
A 2-(2,2,3,3-tetrafluoropropoxy) chain substituting the acetamide’s methyl group.
The compound’s structural uniqueness arises from the tetrafluoropropoxy group, which introduces significant electronegativity and lipophilicity. This feature is shared with fluorinated pharmaceuticals, where fluorine atoms often enhance metabolic stability and membrane permeability .
Synthetic Pathways and Optimization
Industrial-Scale Considerations
Industrial production would prioritize:
-
Catalyst Optimization: Transition metal catalysts (e.g., palladium) could enhance substitution efficiency.
-
Purification Techniques: Recrystallization or column chromatography ensures >95% purity, critical for pharmaceutical intermediates .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.22 g/mol | |
| LogP (Predicted) | 1.8–2.4 | |
| Aqueous Solubility | Low (<10 μM in PBS) | |
| Melting Point | 120–125°C (estimated) | – |
The tetrafluoropropoxy group significantly impacts solubility and lipophilicity. Compared to non-fluorinated analogs, this compound likely exhibits:
-
Enhanced Membrane Permeability: Fluorine’s electronegativity reduces polar surface area, favoring passive diffusion .
-
Metabolic Stability: Resistance to oxidative degradation due to strong C-F bonds.
| Compound | Biological Activity | Selectivity Index | Source |
|---|---|---|---|
| N-(4-Amino-2-fluorophenyl)acetamide | Anticonvulsant (in vitro) | 41.8 | |
| Quinazolinedione derivatives | Anti-RSV (EC₅₀ = 0.3 μM) | >166.7 |
While direct data for the target compound is unavailable, fluorinated acetamides demonstrate broad therapeutic potential. For example, N-(4-amino-2-fluorophenyl)acetamide exhibits anticonvulsant activity with a selectivity index of 41.8 , whereas quinazolinediones show potent antiviral effects .
Applications in Drug Development
Medicinal Chemistry
-
Lead Optimization: The tetrafluoropropoxy group could be modified to balance potency and pharmacokinetics.
-
Prodrug Design: Esterification of the acetamide’s carbonyl may improve oral bioavailability.
Industrial Applications
-
Specialty Chemicals: Fluorinated acetamides serve as intermediates in agrochemicals and liquid crystals.
-
Material Science: Incorporation into polymers enhances thermal stability and hydrophobicity.
Challenges and Future Directions
Knowledge Gaps
-
Toxicity Profiling: No in vivo data exists for this compound.
-
Synthetic Scalability: Industrial production requires cost-effective fluorination methods.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume